7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE
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Overview
Description
7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE is a complex organic compound with a unique structure that includes both imidazole and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde under acidic conditions, followed by methylation and methoxylation reactions to introduce the methoxy and methyl groups at the desired positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-methylimidazo[2,1-b]benzothiazole: A closely related compound with similar structural features but lacking the carboxaldehyde group.
2-Methylimidazo[2,1-b]benzothiazole: Another similar compound without the methoxy group.
7-Methoxyimidazo[2,1-b]benzothiazole: Similar but without the methyl group.
Uniqueness
7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE is unique due to the presence of both methoxy and methyl groups along with the carboxaldehyde functionality. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
127346-16-1 |
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Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
6-methoxy-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2S/c1-7-10(6-15)14-9-4-3-8(16-2)5-11(9)17-12(14)13-7/h3-6H,1-2H3 |
InChI Key |
ZMIRNWQHLVVOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(C=C(C=C3)OC)SC2=N1)C=O |
Synonyms |
7-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE |
Origin of Product |
United States |
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